molecular formula C17H24FN3O B3850076 1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine

1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine

Cat. No. B3850076
M. Wt: 305.4 g/mol
InChI Key: LDDRXEPKKKPWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine, also known as 4-FA, is a synthetic compound that belongs to the class of substituted amphetamines. It was first synthesized in the 1990s and has gained popularity as a recreational drug due to its stimulant and euphoric effects. However,

Mechanism of Action

The exact mechanism of action of 1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to act as a releasing agent for monoamine neurotransmitters. It binds to the monoamine transporters and induces the release of serotonin, dopamine, and norepinephrine from the presynaptic neurons into the synaptic cleft, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the dose and route of administration. At low doses, it produces mild stimulant effects such as increased alertness, energy, and sociability. At higher doses, it can cause more pronounced stimulant effects such as euphoria, increased heart rate and blood pressure, and decreased appetite.

Advantages and Limitations for Lab Experiments

1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine has several advantages and limitations for lab experiments. Its ability to increase the levels of monoamine neurotransmitters in the brain makes it a useful tool for studying the neurochemical mechanisms of depression and anxiety disorders. However, its potential for abuse and neurotoxicity limits its use in animal and human studies.

Future Directions

There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its neurotoxicity and potential for abuse, which requires further investigation to understand the long-term effects of this compound on the brain and behavior. Additionally, the development of new analogs of this compound may lead to the discovery of more effective and safer antidepressant and anxiolytic drugs.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has potential therapeutic applications in the treatment of depression and anxiety disorders. Its ability to increase the levels of monoamine neurotransmitters in the brain makes it a useful tool for studying the neurochemical mechanisms of these disorders. However, its potential for abuse and neurotoxicity limits its use in animal and human studies, and further research is needed to understand its long-term effects on the brain and behavior.

Scientific Research Applications

1-(1-acetyl-4-piperidinyl)-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to increase the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.

properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c1-14(22)19-8-6-17(7-9-19)21-12-10-20(11-13-21)16-4-2-15(18)3-5-16/h2-5,17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDRXEPKKKPWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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